

A Technical Guide to the Discovery and History of Alkali Metal Cyanides

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Compound of Interest

Compound Name: *Lithium cyanide*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the discovery and history of alkali metal cyanides. From their early isolation to the development of large-scale industrial synthesis, this document details the key scientific milestones, experimental methodologies, and the evolution of our understanding of these potent compounds. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the chemistry, history, and toxicology of alkali metal cyanides.

Early Discoveries and the Dawn of Cyanide Chemistry

The history of alkali metal cyanides is intrinsically linked to the discovery of its parent acid, hydrogen cyanide (HCN). The first isolation of a cyanide compound is credited to the French chemist Pierre Macquer in 1752, who synthesized Prussian blue, a complex iron cyanide pigment.^{[1][2][3]} However, it was the Swedish chemist Carl Wilhelm Scheele who, in 1782, first prepared hydrogen cyanide by acidifying Prussian blue.^{[1][4][5][6]} He noted the peculiar bitter almond-like odor of the resulting gas, a characteristic that would later become infamous.^[5] Following Scheele's work, French chemist Claude Louis Berthollet, in 1787, demonstrated that prussic acid (an aqueous solution of hydrogen cyanide) did not contain oxygen, a significant

contribution to the understanding of acids.[1] Joseph Louis Gay-Lussac later, in 1811, prepared pure, liquified hydrogen cyanide and determined its chemical formula in 1815.[1][3]

The Evolution of Alkali Metal Cyanide Synthesis

The initial methods for producing alkali metal cyanides were small-scale and often inefficient. The development of new industrial processes in the 19th and 20th centuries was driven by the increasing demand for cyanides in various applications, most notably in the burgeoning gold mining industry.

Historical Synthesis of Potassium Cyanide from Potassium Ferrocyanide

Prior to 1900, the primary method for producing potassium cyanide (KCN) was through the thermal decomposition of potassium ferrocyanide ($K_4[Fe(CN)_6]$). [7] This process, while historically significant, is not a clean reaction and produces a mixture of products.

Experimental Protocol: Thermal Decomposition of Potassium Ferrocyanide

Objective: To produce potassium cyanide by heating potassium ferrocyanide.

Reaction: $3 K_4[Fe(CN)_6] (s) \rightarrow 12 KCN (l) + Fe_3C (s) + 5 C (s) + 3 N_2 (g)$ [8]

Materials and Apparatus:

- Anhydrous potassium ferrocyanide
- Porcelain or iron crucible with a lid
- High-temperature furnace or muffle furnace
- Heat-resistant gloves and tongs
- Inert atmosphere (optional, e.g., nitrogen gas flow)
- Methanol or ethanol for purification
- Soxhlet extractor (for purification)

- Filtration apparatus

Procedure:

- Ensure the potassium ferrocyanide is anhydrous by gently heating it to remove any water of crystallization.
- Place the anhydrous potassium ferrocyanide into the crucible.
- Cover the crucible and place it in a furnace preheated to approximately 650°C.[8] The reaction can be heated up to 900°C to ensure completion, but this should be done gradually to avoid overflow due to gas evolution.[6]
- Heat the crucible until the evolution of nitrogen gas ceases. The contents of the crucible will melt and appear as a clear liquid.
- Carefully remove the crucible from the furnace using tongs and allow it to cool slightly.
- The molten potassium cyanide can be carefully decanted from the solid iron carbide and carbon byproducts that settle at the bottom.[1][8]
- Purification: The crude potassium cyanide can be purified by extraction with a suitable solvent like methanol, in which potassium cyanide is soluble, while the iron carbide and carbon are not.[6] This can be performed using a Soxhlet extractor for efficient separation.[6] The potassium cyanide can then be recovered by evaporating the solvent.

Expected Yield: The yield for this process can be variable and is often not quantitative due to side reactions and the formation of other products like potassium cyanate.[1]

The Castner Process: A Revolution in Sodium Cyanide Production

A significant breakthrough in alkali metal cyanide synthesis came in 1894 with Hamilton Castner's development of a process for producing sodium cyanide (NaCN).[1][9] This method, which utilized sodium, ammonia, and carbon, became the dominant industrial process for many years.[10][11]

Experimental Protocol: The Castner Process

Objective: To synthesize sodium cyanide from sodium, ammonia, and carbon.

Reactions:

- $2 \text{ Na} + 2 \text{ NH}_3 \rightarrow 2 \text{ NaNH}_2 + \text{H}_2$ (at 300-400°C)[11]
- $2 \text{ NaNH}_2 + \text{C} \rightarrow \text{Na}_2\text{CN}_2 + 2 \text{ H}_2$ (at higher temperatures)
- $\text{Na}_2\text{CN}_2 + \text{C} \rightarrow 2 \text{ NaCN}$ (at 750-800°C)[11]

Materials and Apparatus:

- Metallic sodium
- Anhydrous ammonia gas
- Finely divided carbon (charcoal)
- A series of interconnected heated retorts or reactors
- Inlet for ammonia gas
- System for handling molten sodium
- Collection vessel for molten sodium cyanide

Procedure (Conceptual):

- Molten sodium is introduced into a retort heated to 300-400°C.[11]
- A stream of dry ammonia gas is passed over the molten sodium, leading to the formation of sodium amide (NaNH_2). [11]
- The resulting sodium amide is then transferred to a second reactor containing finely divided carbon.

- The temperature is raised to 750-800°C, causing the sodium amide to react with carbon to form sodium cyanamide (Na_2CN_2) and subsequently sodium cyanide.[11]
- The molten sodium cyanide is then tapped from the reactor and cast into solid forms.[2]

Yields and Efficiency: The Castner process was a significant improvement over previous methods, offering higher yields and a more continuous operation. However, specific quantitative yields from the original process are not readily available in the reviewed literature.

The Andrussov Process: The Advent of Modern Hydrogen Cyanide Synthesis

The development of the Andrussov process in the 1930s revolutionized the production of hydrogen cyanide, which in turn is a primary precursor for modern alkali metal cyanide synthesis.[12] This process involves the catalytic oxidation of methane and ammonia.

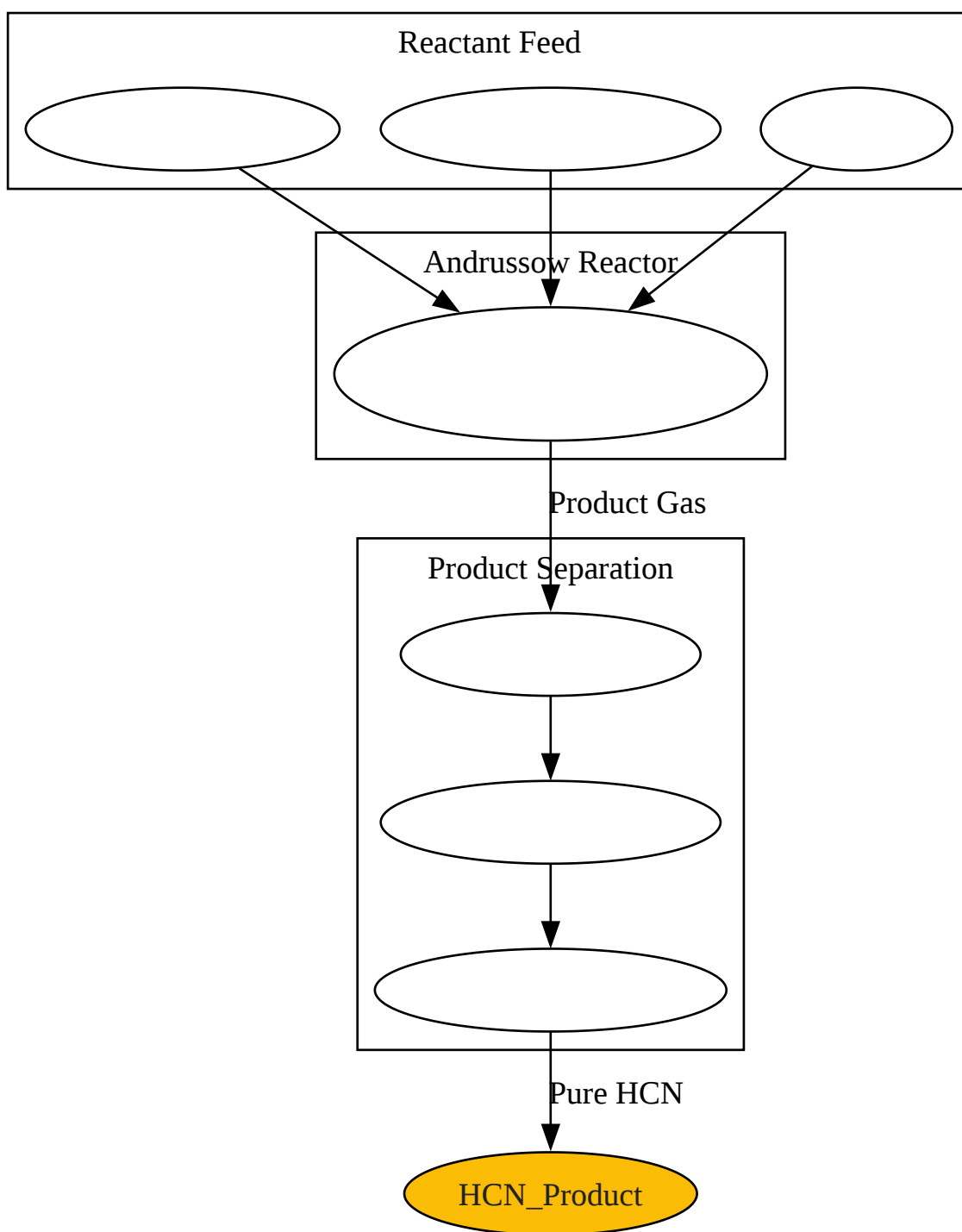
Experimental Workflow: The Andrussov Process

Objective: To produce hydrogen cyanide from methane, ammonia, and air.

Reaction: $2 \text{CH}_4 + 2 \text{NH}_3 + 3 \text{O}_2 \rightarrow 2 \text{HCN} + 6 \text{H}_2\text{O}$ (over a platinum-rhodium catalyst at $>1000^\circ\text{C}$)[7][12]

Apparatus and Conditions:

- **Reactor:** A fixed-bed reactor containing a platinum-rhodium gauze catalyst.[7][13]
- **Reactants:** Methane (or natural gas), ammonia, and air are mixed in specific ratios.[13]
- **Temperature:** The reaction is highly exothermic and is typically carried out at temperatures exceeding 1000°C , often around 1200°C . [7][14]
- **Downstream Processing:** The product gas stream, containing HCN, water, unreacted ammonia, and other byproducts, is rapidly cooled to prevent HCN decomposition. The HCN is then absorbed and purified.[7]



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Modern Production: Neutralization of Hydrogen Cyanide

The most common contemporary method for producing alkali metal cyanides, particularly sodium cyanide, is through the neutralization of hydrogen cyanide with the corresponding alkali

hydroxide.[12] This process is highly efficient and allows for the production of high-purity cyanide salts.

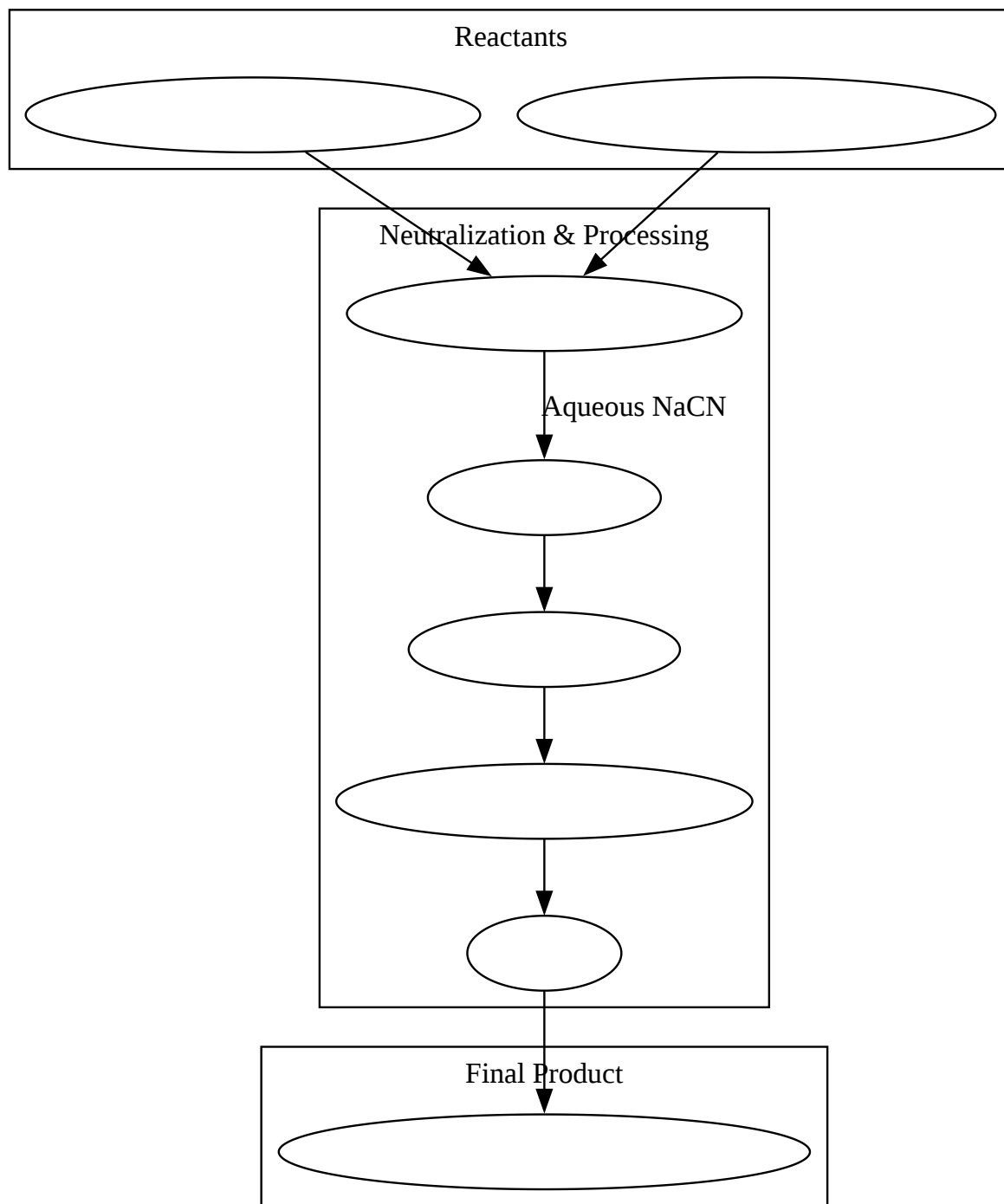
Experimental Workflow: Sodium Cyanide Production via Neutralization

Objective: To produce sodium cyanide by reacting hydrogen cyanide with sodium hydroxide.

Reaction: $\text{HCN} + \text{NaOH} \rightarrow \text{NaCN} + \text{H}_2\text{O}$ [12]

Procedure:

- Gaseous or liquid hydrogen cyanide (produced via the Andrussov process or as a byproduct of other chemical manufacturing) is carefully introduced into a reactor containing a concentrated solution of sodium hydroxide (typically 30-50%).[2][15]
- The neutralization reaction is exothermic and requires cooling to maintain optimal temperature and prevent the hydrolysis of the cyanide.[16]
- The resulting aqueous solution of sodium cyanide is then subjected to evaporation and crystallization to obtain the solid product.[2][7]
- The crystals are separated from the mother liquor, dried, and often formed into briquettes for ease of handling and transport.[7]



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Quantitative Data

A summary of the key physical, chemical, and toxicological properties of sodium and potassium cyanide is presented below for easy comparison.

Property	Sodium Cyanide (NaCN)	Potassium Cyanide (KCN)	Reference(s)
Molar Mass	49.01 g/mol	65.12 g/mol	[7]
Appearance	White crystalline solid	White crystalline solid	[7]
Melting Point	563.7 °C	634.5 °C	[7]
Boiling Point	1496 °C	1625 °C	[7]
Density	1.60 g/cm ³	1.52 g/cm ³	[7]
Solubility in Water	48 g/100 mL at 10°C	71.6 g/100 mL at 25°C	[7]
Oral LD ₅₀ (rat)	6.4 mg/kg	5-10 mg/kg	[1][17]
Dermal LD ₅₀ (rabbit)	7.7 mg CN ⁻ /kg	8.9 mg CN ⁻ /kg	[15]

Mechanism of Action and Signaling Pathways

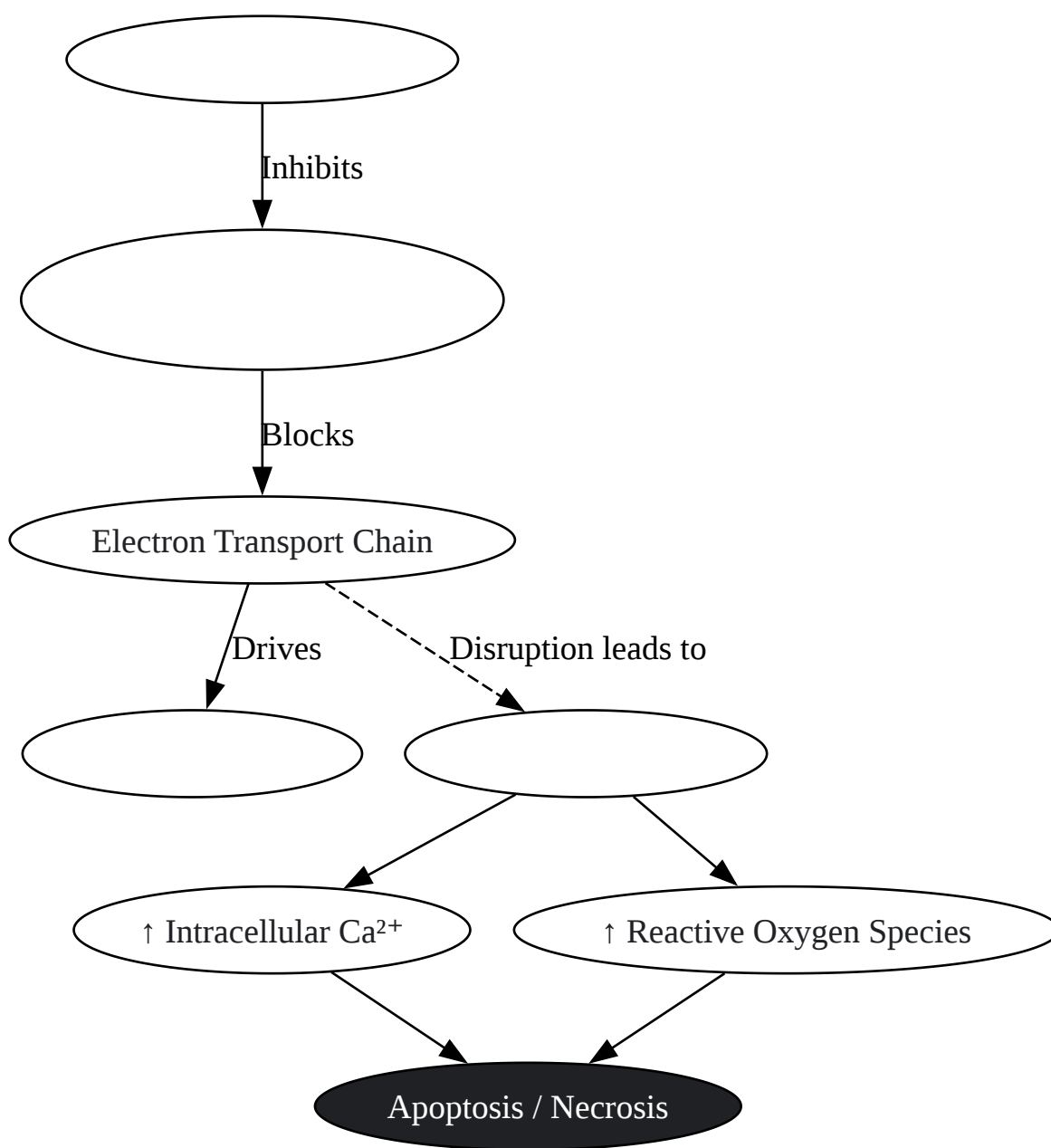
The high toxicity of alkali metal cyanides is due to the cyanide ion (CN⁻), which is a potent inhibitor of cellular respiration.

Cellular Mechanism of Cyanide Toxicity:

- **Inhibition of Cytochrome c Oxidase:** The primary target of the cyanide ion is cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[5]
- **Binding to Ferric Iron:** Cyanide binds to the ferric (Fe³⁺) ion in the heme a₃ component of cytochrome c oxidase.[5]
- **Blockage of Electron Transport:** This binding prevents the transfer of electrons from cytochrome c to oxygen, the final electron acceptor in the chain.[5]
- **Cessation of Aerobic Respiration and ATP Production:** The disruption of the electron transport chain halts aerobic respiration and the production of ATP, the cell's primary energy

currency.[5]

- Cytotoxic Effects: The resulting cellular hypoxia leads to a cascade of cytotoxic events, including an increase in intracellular calcium, the generation of reactive oxygen species (ROS), and ultimately, cell death through apoptosis or necrosis.[2][8][10]



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Conclusion

The journey of alkali metal cyanides from their discovery in the 18th century to their large-scale industrial production today reflects the broader advancements in chemical synthesis and industrial processes. While their extreme toxicity necessitates stringent handling and safety protocols, their unique chemical properties have made them indispensable in various industrial applications, particularly in metallurgy. For researchers and professionals in drug development, a comprehensive understanding of the history, synthesis, and mechanism of action of these compounds is crucial for both appreciating their chemical significance and for developing countermeasures against their toxic effects.

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